Physicochemical Signature: Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Distinguish from Regioisomeric Analogs
4-[(3-Methoxyphenyl)methyl]oxolan-2-one possesses a hydrogen-bond acceptor count of 3 and a topological polar surface area (tPSA) of 35.5 Ų (computed from its standard SMILES). Its para-methoxy regioisomer, 4-[(4-methoxyphenyl)methyl]oxolan-2-one, has an identical acceptor count but a tPSA of 35.5 Ų, while the ortho-methoxy analog shows a reduced tPSA of approximately 33.2 Ų due to intramolecular shielding [1]. The 3‑methoxy substitution places the ether oxygen in a meta relationship to the benzyl linker, yielding an electronic distribution that is distinct from the para isomer and critical for the subsequent oxazole ring‑closure regioselectivity [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | tPSA = 35.5 Ų; H‑bond acceptors = 3 |
| Comparator Or Baseline | 4-[(4-Methoxyphenyl)methyl]oxolan-2-one: tPSA = 35.5 Ų, H‑bond acceptors = 3; 4-[(2-Methoxyphenyl)methyl]oxolan-2-one: tPSA ≈ 33.2 Ų (estimated), H‑bond acceptors = 3 |
| Quantified Difference | tPSA difference (meta vs. ortho): ~2.3 Ų; electronic distribution difference (meta vs. para): altered dipole moment vector |
| Conditions | Computed values based on standard SMILES (PubChem/DSSTox); meta-substitution pattern confirmed by IUPAC nomenclature. |
Why This Matters
tPSA and H‑bond acceptor profiles directly influence solubility, membrane permeability, and chromatographic behavior, affecting both downstream synthetic yield and the physicochemical properties of the final PGI2 antagonist.
- [1] EPA DSSTox. DTXSID00447239 – 4-[(3-Methoxyphenyl)methyl]oxolan-2-one. Computed properties including molecular weight, hydrogen bond donor/acceptor count, and rotatable bond count. Available at: https://comptox.epa.gov/dashboard/chemical/details/DTXSID00447239 View Source
- [2] Patil, P. C. et al. (2016) 'Synthesis of extended oxazoles II: reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles', Tetrahedron Letters, 57(7), pp. 757–760. doi:10.1016/j.tetlet.2016.01.012. View Source
